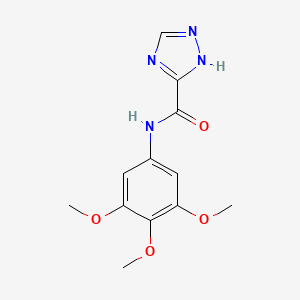

N-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of N-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide derivatives involves multi-step chemical reactions, including the formation of the 1,2,4-triazole ring and the attachment of the trimethoxyphenyl group. A typical synthesis approach includes the condensation of appropriate precursors under controlled conditions to ensure the formation of the desired compound with high purity and yield. Studies have reported the efficient synthesis of similar compounds, showcasing the versatility of synthetic strategies employed in creating triazole-based molecules (Abdel-Aziz et al., 2014).

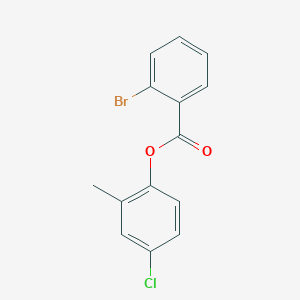

Molecular Structure Analysis

The molecular structure of N-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is characterized by the presence of a triazole ring fused with a carboxamide group and substituted with a trimethoxyphenyl moiety. This structural arrangement contributes to the compound's chemical stability and reactivity. Crystallography studies and molecular modeling have been employed to elucidate the conformation and spatial arrangement of atoms within the molecule, providing insights into its potential interactions with biological targets (Lu et al., 2017).

Chemical Reactions and Properties

N-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide participates in various chemical reactions, reflecting its reactive nature. The compound's functional groups, such as the carboxamide and the trimethoxyphenyl ring, are pivotal in its chemical behavior, enabling it to undergo reactions like nucleophilic substitution, condensation, and cyclization. These reactions are essential for modifying the compound's structure and enhancing its biological activity. The specific chemical properties of the compound are dictated by its molecular structure, influencing its solubility, stability, and reactivity under different conditions.

Physical Properties Analysis

The physical properties of N-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, including its melting point, solubility, and crystalline form, are crucial for its application in drug development. These properties affect the compound's formulation, storage, and delivery in a therapeutic context. Analytical techniques such as differential scanning calorimetry (DSC) and single-crystal X-ray diffraction have been utilized to assess the thermal stability and crystal structure of similar compounds, providing valuable information for pharmaceutical development (Qin et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, including its acidity, basicity, and reactivity towards various reagents, are influenced by its functional groups. The triazole ring imparts unique electronic properties to the molecule, affecting its interaction with biological targets. Studies on similar compounds have explored their potential as enzyme inhibitors, highlighting the significance of the triazole core in mediating biological activities (Tzvetkov et al., 2017).

Scientific Research Applications

Anti-inflammatory Activity

N-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide derivatives have demonstrated significant anti-inflammatory activity. A study by Abdel‐Aziz et al. (2014) reported that these compounds exhibited 38%-100% of indomethacin activity and 44%-115% of celecoxib activity in anti-inflammatory tests. Furthermore, these compounds showed a low incidence of gastric ulceration compared to indomethacin. The compounds also displayed potent COX-1/COX-2 inhibition, suggesting their potential as effective anti-inflammatory agents (Abdel‐Aziz et al., 2014).

Antitumor and Antiproliferative Activity

The derivatives of N-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide have been evaluated for their antitumor and antiproliferative activities. Qi et al. (2019) synthesized a series of derivatives and found them effective against various cancer cell lines, including HCT116, HeLa, HepG2, and A549 cells. The study highlighted one compound in particular, 17g, which showed strong antiproliferative activities with IC50 values ranging from 0.57 to 5.7 μM. This compound was found to inhibit tubulin polymerization, disrupt mitotic spindle formation, and induce apoptosis in A549 cells (Qi et al., 2019).

Synthesis and Structural Analysis

The synthesis and structural analysis of N-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide derivatives have been a significant focus of research. Xu et al. (2010) reported the synthesis of several derivatives, emphasizing the high yield and purity of these compounds. They conducted a detailed X-ray crystallography structural analysis to confirm their structures, which is crucial for understanding the pharmacological properties of these compounds (Xu et al., 2010).

Potential as Histone Deacetylase Inhibitors

Compounds related to N-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide have been explored for their potential as histone deacetylase inhibitors (HDACIs). Aboeldahab et al. (2018) synthesized novel series of HDACIs and evaluated their anti-proliferative activities. The study found that certain compounds showed comparable HDAC inhibitory activity to SAHA, a known HDAC inhibitor. These findings suggest the potential of these compounds in cancer therapy through histone deacetylation inhibition (Aboeldahab et al., 2018).

Mechanism of Action

While the exact mechanism of action for “N-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” is not known, compounds containing the 3,4,5-trimethoxyphenyl group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

properties

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c1-18-8-4-7(5-9(19-2)10(8)20-3)15-12(17)11-13-6-14-16-11/h4-6H,1-3H3,(H,15,17)(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUYAXLHEDSVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)

![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)